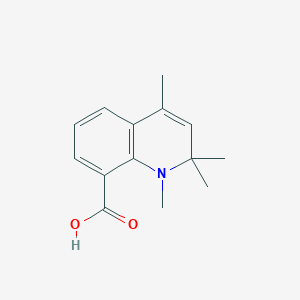![molecular formula C13H26N2O B1413716 (2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine CAS No. 2166511-22-2](/img/structure/B1413716.png)
(2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antitubercular Agents
- A study synthesized 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as potential antitubercular agents, showing significant in vitro activity against Mycobacterium tuberculosis (Karkara et al., 2020).
Manganese(II) Complexes
- Manganese(II) complexes with ligands containing 2-aminomethylpyridine-derived components, including methoxyalkyl arms, were synthesized and characterized for their structural and magnetic properties (Wu et al., 2004).
Platinum and Palladium Complexes
- Platinum(II) and palladium(II) complexes containing benzimidazole ligands, including those with methoxyl groups, were studied for their potential as anticancer compounds (Ghani & Mansour, 2011).
Novel Syntheses
- A novel synthesis method was developed for compounds like (±)-harmacine and octahydroindole[2,3-a]quinolizine, starting from diethoxybutan-1-amine and diethoxypentan-1-amine (King, 2007).
Quinoline Derivatives
- The synthesis of substituted pyrrolo[3,2-f]quinolines was achieved through reactions involving aminoindoles with methoxy groups, offering a route to obtain these derivatives (Yamashkin et al., 1997).
Fluorophore Applications
- A novel fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in a wide pH range of aqueous media, was developed and applied as a fluorescent labeling reagent (Hirano et al., 2004).
Hedgehog Pathway Antagonists
- Quinolone-based inhibitors of the Hedgehog signalling pathway were developed, including derivatives with methoxy-indole structures, showing potential for therapeutic applications (Trinh et al., 2017).
Tertiary Amine Oxidation
- A method for α-methoxylation of tertiary amines using ruthenium-catalyzed oxidation with hydrogen peroxide in the presence of methanol was developed, useful for selective N-demethylation and construction of quinoline skeletons (Murahashi et al., 1992).
Propriétés
IUPAC Name |
N-[[(1S)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-16-10-7-14-11-12-5-4-9-15-8-3-2-6-13(12)15/h12-14H,2-11H2,1H3/t12-,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSABJTJKXWEJGZ-UEWDXFNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1CCCN2C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC[C@@H]1CCCN2C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)
![Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413637.png)

![{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B1413641.png)


![5-Isopropyl-1-[(4-methylphenyl)sulfonyl]-1h-pyrazol-3-amine](/img/structure/B1413646.png)

![(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1413648.png)
![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)

![3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1413653.png)

